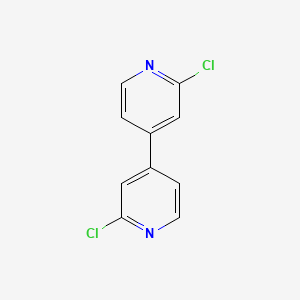

2,2'-Dichloro-4,4'-bipyridine

描述

Significance of Bipyridine Ligands in Modern Chemistry

Bipyridine ligands, particularly 2,2'-bipyridine (B1663995), are among the most widely used ligands in coordination chemistry. nih.govresearchgate.net Their ability to form stable complexes with a vast array of metal ions has been pivotal in advancing our understanding of the bonding, electrochemistry, and photophysical properties of metal complexes. nih.govwikipedia.org These ligands serve as fundamental building blocks in the construction of supramolecular assemblies and functional materials. nih.gov

Overview of 2,2'-Bipyridine Core Structure and Derivatives

The foundational structure, 2,2'-bipyridine, consists of two pyridine (B92270) rings linked by a single carbon-carbon bond at their 2 and 2' positions. nih.gov This arrangement allows the two nitrogen atoms to bind to a single metal center in a pincer-like fashion, a property known as chelation. fiveable.me This chelate effect results in coordination complexes with significantly enhanced stability compared to those formed with monodentate pyridine ligands. nih.gov In its uncoordinated state, the 2,2'-bipyridine molecule is planar with a trans-conformation around the inter-ring bond. nih.gov

Bipyridines exist as several structural isomers, depending on the attachment points of the two pyridyl rings. wikipedia.org The ease of functionalization of the bipyridine core has led to a vast library of derivatives with tailored electronic and steric properties. researchgate.netmdpi.com

Table 1: Structural Isomers of Bipyridine

| Isomer Name | Ring Connection Points | Key Features |

|---|---|---|

| 2,2'-Bipyridine | 2 and 2' | Strong chelating ligand used in coordination chemistry and catalysis. wikipedia.org |

| 4,4'-Bipyridine (B149096) | 4 and 4' | Acts as a bridging ligand to form coordination polymers; precursor to paraquat. wikipedia.org |

| 2,3'-Bipyridine | 2 and 3' | An unsymmetrical bipyridine. |

| 2,4'-Bipyridine | 2 and 4' | Used to prepare mixed-ligand complexes. researchgate.net |

| 3,3'-Bipyridine | 3 and 3' | A non-chelating isomer. researchgate.net |

Role of Halogenation in Modifying Ligand Properties

Halogenation is a powerful strategy for tuning the properties of bipyridine ligands. Introducing halogen atoms, such as chlorine, to the bipyridine rings significantly alters their electronic characteristics. The electron-withdrawing nature of halogens modulates the electron density on the ligand, which in turn influences the properties of the metal complexes they form. rsc.org

This modification can impact several key aspects of the resulting coordination compound:

Redox Potentials : Halogenation generally makes the ligand harder to oxidize and easier to reduce. This affects the metal-to-ligand charge transfer (MLCT) energies in the complex. For instance, the redox potential of the Ru²⁺/Ru³⁺ couple in a ruthenium complex with 4,4'-dichloro-2,2'-bipyridine (B155489) was found to be lower than that of the standard tris(2,2'-bipyridine)ruthenium(II) complex. nova.edu

Photophysical Properties : Changes in electronic structure directly impact the absorption and emission spectra of the metal complexes, which is critical for applications in photochemistry and as photosensitizers. rsc.orgresearchgate.net

Biological Activity : In the context of medicinal chemistry, halogenation has been shown to enhance the cytotoxic effects of metal complexes. Studies on ruthenium complexes have demonstrated that dihalogenated ligands can confer greater cytotoxicity against cancer cells compared to their monohalogenated counterparts. researchgate.netnih.gov

Table 2: Effects of Halogenation on Bipyridine Ligand Properties

| Property | Effect of Halogen Substitution | Scientific Rationale |

|---|---|---|

| Electronic Properties | Increases electron-withdrawing character of the ligand. | Halogens are highly electronegative, pulling electron density away from the aromatic rings. ajchem-a.com |

| Redox Potential | Modifies the redox potential of the metal center in complexes. nova.edu | Altered electron density on the ligand affects the energy levels of the metal d-orbitals and ligand π*-orbitals. rsc.org |

| Spectroscopic Features | Shifts absorption and emission wavelengths (photophysical properties). researchgate.netrsc.org | Changes in the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ajchem-a.com |

| Intermolecular Interactions | Can introduce halogen bonding capabilities. | The chlorine atoms can act as halogen bond donors, influencing crystal packing and supramolecular structure. |

Research Context of 2,2'-Dichloro-4,4'-bipyridine within Coordination Chemistry

This compound serves as a versatile building block in coordination chemistry. The chlorine atoms at the 2 and 2' positions are susceptible to substitution reactions, allowing for further functionalization, while the nitrogen atoms coordinate to metal centers. However, the compound discussed here, with chlorine at the 2,2' positions and linkage at the 4,4' positions, is more accurately named this compound. It functions as a ligand where the chlorine atoms primarily exert a strong electron-withdrawing effect.

This ligand readily forms stable complexes with various transition metals, including platinum(II) and ruthenium(II). nova.edu These complexes are subjects of research for their potential applications in catalysis and photochemistry. For example, the synthesis of [Ru(4,4'-dichloro-2,2'-bipy)₃]Cl₂ has been reported, and its electrochemical and photophysical properties were characterized, showing a lower redox potential compared to the unsubstituted bipyridine complex. nova.edu Similarly, platinum(II) complexes with substituted dichloro-bipyridine ligands have been synthesized and studied for their structural and photophysical properties, which are influenced by intermolecular interactions in the solid state. osti.gov

Table 3: Selected Research Findings on this compound Complexes

| Metal Center | Complex Formula Example | Research Focus | Reference |

|---|---|---|---|

| Ruthenium(II) | [Ru(4,4'-dichloro-2,2'-bipy)₃]Cl₂ | Synthesis, characterization, and study of electrochemical and photosensitizing properties. | nova.edu |

| Platinum(II) | [Pt(4,4'-diisopropoxyester-2,2'-bipyridine)Cl₂] | Synthesis, crystal structure, and supramolecular interactions for photonic applications. | osti.gov |

Advanced Research Prospects and Interdisciplinary Relevance

The unique properties imparted by the dichloro-substitution on the bipyridine framework open up advanced research avenues with significant interdisciplinary relevance. The ability to fine-tune electronic properties makes these ligands highly valuable in materials science and photochemistry. rsc.orgrsc.org

Materials Science : Halogenated bipyridines like this compound are useful in creating coordination polymers and Metal-Organic Frameworks (MOFs). wikipedia.orgmdpi.com The specific electronic properties and potential for halogen bonding can be exploited to control the structure and function of these materials, which have applications in gas storage, separation, and heterogeneous catalysis. researchgate.net

Catalysis : The electronic tuning provided by the chlorine atoms can modulate the reactivity of metal centers in catalytic applications. acs.org Research is ongoing into developing novel catalysts for a range of organic transformations, including asymmetric catalysis where chiral bipyridine N-oxides have shown promise. rsc.org

Photochemistry and Optoelectronics : Ruthenium and iridium complexes with functionalized bipyridine ligands are intensely studied for their light-emitting properties and use in photodynamic therapy (PDT) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The strong spin-orbit coupling induced by the metal and the tunable ligand orbitals are key to these applications. Unsymmetrical bipyridine ligands are of particular interest for creating systems with unique photophysical behaviors. rsc.org The development of functionalized bipyridine ligands is also crucial for creating new fluorophores and sensors. researchgate.netnih.gov

The continued exploration of this compound and its derivatives promises to yield new functional molecules and materials, bridging the gap between fundamental coordination chemistry and applied sciences.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-(2-chloropyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSELKNWXBOXHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC(=NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409132 | |

| Record name | 2,2'-dichloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53344-74-4 | |

| Record name | 2,2′-Dichloro-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53344-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-dichloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,2 Dichloro 4,4 Bipyridine

Advanced Synthetic Routes to 2,2'-Dichloro-4,4'-bipyridine

The synthesis of this compound is achieved through several advanced routes, including the oxidation of substituted precursors, direct functionalization of the bipyridine core, and modern cross-coupling techniques.

Oxidation of Substituted Bipyridines

Oxidation reactions provide a powerful tool for introducing functional groups onto alkyl-substituted bipyridines, which can then serve as intermediates for further transformations, including chlorination.

Pyridinium (B92312) dichromate (PDC), with the chemical formula [C₅H₅NH]₂[Cr₂O₇], is a strong oxidizing agent capable of converting primary and secondary alcohols into aldehydes and ketones, respectively. wikipedia.org It is recognized as being less acidic than the related pyridinium chlorochromate (PCC), making it more suitable for substrates that are sensitive to acid. organic-chemistry.org In the context of bipyridine synthesis, dichromate reagents can be employed to oxidize alkyl substituents on the bipyridine ring to carboxylic acids. mdpi.com For instance, while not a direct route to the title compound, the oxidation of dimethyl-bipyridines to their corresponding dicarboxylic acids is a known transformation. mdpi.com These carboxylic acid groups can then potentially be subjected to subsequent halogenation reactions to install the desired chloro-substituents. The reaction conditions for PDC oxidations are typically mild and neutral, often carried out in solvents like dichloromethane (B109758). adichemistry.com

Table 1: Overview of Pyridinium Dichromate (PDC) Oxidation

| Reagent | Typical Substrate | Product | Common Solvent | Key Feature |

|---|---|---|---|---|

| Pyridinium Dichromate (PDC) | Primary Alcohols | Aldehydes | Dichloromethane (CH₂Cl₂) | Less acidic than PCC, suitable for acid-sensitive molecules. organic-chemistry.org |

| Pyridinium Dichromate (PDC) | Secondary Alcohols | Ketones | Dichloromethane (CH₂Cl₂) | Mild and neutral reaction conditions. adichemistry.com |

Silver(I) oxide (Ag₂O) functions as a mild oxidizing agent in organic chemistry, notably for the conversion of aldehydes to carboxylic acids. youtube.com This reaction is the basis of the Tollens' test, a classic method for distinguishing aldehydes from ketones, where the reduction of silver oxide leads to the formation of a silver mirror. youtube.com In a multi-step synthesis, if a substituted bipyridine is first oxidized to a monoaldehyde intermediate, Ag₂O can be used for the subsequent selective oxidation to the corresponding carboxylic acid. This carboxylic acid group then becomes a handle for further functionalization, such as conversion to a chloro group. The use of moist Ag₂O can also promote substitution reactions, forming alcohols from alkyl halides by providing a low concentration of hydroxide (B78521) ions, which minimizes competing elimination reactions. youtube.com

Functionalization of 2,2'-Bipyridine (B1663995) Precursors

Direct functionalization of a bipyridine scaffold is a common and efficient strategy for synthesizing halogenated derivatives.

A direct and effective synthesis of this compound involves a two-step process starting from 4,4'-bipyridine (B149096). The initial step is the N-oxidation of both nitrogen atoms to form 4,4'-bipyridine-N,N'-dioxide. chemicalbook.com This intermediate is then treated with a chlorinating agent, such as phosphorous oxychloride (POCl₃). chemicalbook.com Refluxing the 4,4'-bipyridine-N,N'-dioxide with POCl₃ results in the substitution of the C2 and C2' positions with chlorine atoms, yielding the target compound, this compound, in good yield (e.g., 79%). chemicalbook.com The reaction mixture is typically worked up by pouring it onto ice and neutralizing with a base like potassium carbonate to precipitate the product. chemicalbook.com

Table 2: Synthesis of this compound via N-Oxidation and Chlorination

| Starting Material | Reagent | Intermediate | Reagent | Final Product | Yield | Reference |

|---|

Palladium-Catalyzed Cross-Coupling Processes for Dihalo-bipyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds and are particularly useful for constructing bipyridine skeletons. libretexts.orglibretexts.org These methods can be employed to synthesize dihalo-bipyridines by coupling two appropriately substituted halopyridine precursors. preprints.orgmdpi.com

Various types of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (using organoboron reagents), Stille (organotin), Negishi (organozinc), and Ullmann-type homocoupling, are effective for this purpose. libretexts.orgpreprints.orgmdpi.com For example, the homocoupling of bromopyridines can be facilitated by a combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at elevated temperatures. preprints.orgmdpi.com This approach builds the symmetrical bipyridine core directly from simpler halogenated pyridine (B92270) units. mdpi.com The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (in cross-coupling) or a related step, and reductive elimination, which regenerates the Pd(0) catalyst. libretexts.orglibretexts.org This synthetic strategy offers a versatile and powerful route to access diverse, symmetrically substituted dihalo-bipyridine derivatives. mdpi.com

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Organometallic Nucleophile | Substrate | Catalyst System (Typical) | Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., Boronic acid) | Aryl/Vinyl Halide or Triflate | Pd(0) complex, Base | Synthesis of biaryls, styrenes. libretexts.org |

| Stille Coupling | Organotin (Stannane) | Aryl/Vinyl Halide or Triflate | Pd(0) complex | Csp²-Csp² and Csp²-Csp bond formation. libretexts.org |

| Negishi Coupling | Organozinc | Aryl/Vinyl Halide | Pd(0) or Ni(0) complex | High reactivity and functional group tolerance. preprints.org |

Dimerization Procedures for Halogenated Bipyridines

The construction of the bipyridine core through the coupling of two pyridine units is a fundamental approach. For halogenated bipyridines, specific methods have been developed to facilitate this bond formation.

A significant method for synthesizing polyhalogenated 4,4'-bipyridines involves a one-step dimerization process starting from dihalopyridines. acs.org This procedure utilizes organolithium reagents to generate a key intermediate that subsequently dimerizes. The process of ortholithiation, where a lithium atom replaces a hydrogen atom adjacent to a directing group (in this case, a halogen), is central to this method. acs.orgresearchgate.net

The reaction is initiated by treating a dihalopyridine with a strong lithium-based agent like lithium diisopropylamide (LDA) or tert-butyllithium (B1211817) (t-BuLi). acs.org For example, when 2-chloro-5-bromopyridine is treated with LDA, it undergoes ortholithiation to produce 2-chloro-4-lithio-5-bromopyridine. acs.org This lithiated intermediate can then dimerize to form the corresponding 4,4'-bipyridine. acs.orgpreprints.org The choice of base can influence the outcome; while LDA predominantly yields the desired dimer, t-BuLi can lead to different products. acs.org This dimerization procedure has been successfully employed to prepare a variety of halogenated 4,4'-bipyridines in moderate to good yields. acs.org The lithiation of an already formed tetrahalogenated 4,4'-bipyridine has also been investigated as a tool for further functionalization. nih.gov

| Starting Material | Base | Major Product |

| 2-chloro-5-bromopyridine | LDA | 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine |

| Dihalopyridines | LDA | Polyhalogenated 4,4'-bipyridines |

Precursor Compounds and Intermediate Derivatization

Halomethyl-bipyridines are valuable precursors for numerous other bipyridine analogues. acs.org A high-yield route to these compounds, such as 4,4'-bis(chloromethyl)-2,2'-bipyridine, has been developed starting from 4,4'-dimethyl-2,2'-bipyridine (B75555). acs.orgorgsyn.orgresearchgate.net This multi-step process avoids the poor selectivity often associated with radical halogenation methods. orgsyn.org

The synthesis proceeds through the following key steps:

Deprotonation: 4,4'-dimethyl-2,2'-bipyridine is treated with lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to deprotonate the methyl groups, forming a dianion. acs.orgorgsyn.org

Silylation: The resulting dianion is trapped with an electrophile, chlorotrimethylsilane (B32843) (TMSCl), to generate 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine in nearly quantitative yield. This silylated intermediate is more stable and easier to handle. acs.orgorgsyn.org

Halogenation: The trimethylsilyl (B98337) (TMS) groups are then removed using a fluoride (B91410) source, such as cesium fluoride (CsF), in the presence of an electrophilic halogen source like hexachloroethane (B51795) (for chlorination) or BrF₂CCF₂Br (for bromination). acs.orgorgsyn.org This final step yields the desired 4,4'-bis(halomethyl)-2,2'-bipyridine. orgsyn.org

This method provides a more controlled and efficient alternative to other halogenation techniques. orgsyn.org

| Step | Reagents | Intermediate/Product | Yield |

| 1. Deprotonation | 4,4'-dimethyl-2,2'-bipyridine, LDA | Dilithio-anion | - |

| 2. Silylation | TMSCl | 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine | 97% orgsyn.org |

| 3. Halogenation | Hexachloroethane, CsF | 4,4'-bis(chloromethyl)-2,2'-bipyridine | - |

An alternative route to the this compound framework involves the deoxygenative chlorination of a bipyridine N,N'-dioxide precursor. The synthesis of this compound can be achieved by treating 4,4'-bipyridine-N,N'-dioxide with phosphorus oxychloride (POCl₃). chemicalbook.com

In this procedure, 4,4'-bipyridine-N,N'-dioxide is refluxed with phosphorus oxychloride for several hours. chemicalbook.com After the reaction is complete, the mixture is carefully poured onto ice and neutralized, leading to the precipitation of the crude product. chemicalbook.com This method provides a direct conversion from the N,N'-dioxide to the desired this compound in a reported yield of 79%. chemicalbook.com The 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide is another important precursor for various bipyridine derivatives, highlighting the utility of N-oxide chemistry in this field. scielo.brresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comnih.gov Evaluating the synthesis of this compound and its precursors against these principles reveals areas for potential improvement.

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. sigmaaldrich.comacs.org The lithiation-mediated dimerization and the synthesis involving silyl (B83357) intermediates often use stoichiometric amounts of strong bases (LDA) and other reagents, which can lead to poor atom economy and the generation of significant waste byproducts. acs.orgorgsyn.org

Use of Safer Solvents and Auxiliaries: Many of the described syntheses rely on anhydrous organic solvents like tetrahydrofuran (B95107) (THF). acs.orgorgsyn.org Green chemistry encourages minimizing the use of such auxiliary substances or replacing them with more environmentally benign alternatives. sigmaaldrich.comnih.gov The development of solventless reactions, as demonstrated in the synthesis of other bipyridine derivatives, represents a greener approach. flinders.edu.au

Reduce Derivatives: The use of protecting or temporary modifying groups should be minimized as it requires additional reagents and generates waste. sigmaaldrich.com The synthesis of halomethyl-bipyridines via a trimethylsilyl (TMS) intermediate is an example of a multi-step process involving derivatization and subsequent deprotection. orgsyn.orgorgsyn.org While effective, a more direct route would be preferable from a green chemistry perspective.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com The reliance on stoichiometric, highly reactive organolithium reagents and chlorinating agents like POCl₃ is less desirable than catalytic alternatives. acs.orgchemicalbook.com The development of catalytic coupling reactions for pyridine derivatives, such as Suzuki or Negishi couplings, represents a significant advancement in the green synthesis of bipyridines. preprints.orgnih.gov

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. sigmaaldrich.comacs.org The lithiation reactions are typically performed at very low temperatures (-78 °C), while other steps require heating or reflux, consuming considerable energy. acs.orgorgsyn.orgchemicalbook.com

Coordination Chemistry of 2,2 Dichloro 4,4 Bipyridine

Ligand Design Principles and Electron-Withdrawing Effects

2,2'-Dichloro-4,4'-bipyridine is a specialized ligand in coordination chemistry, designed to impart specific electronic properties to the metal complexes it forms. The strategic placement of chlorine atoms at the 2 and 2' positions, ortho to the nitrogen atoms, significantly influences its behavior as a ligand. These halogen substituents primarily exert a strong electron-withdrawing effect, which is a key principle in its design and application. This electronic modification allows for the fine-tuning of the properties of the resulting coordination compounds, which is crucial for applications in areas like catalysis and materials science.

The introduction of chlorine atoms to the bipyridine framework is a powerful method for modifying the ligand's electronic characteristics. Chlorine is an electronegative element that withdraws electron density from the pyridine (B92270) rings through a strong inductive effect (-I effect). doubtnut.comdoubtnut.com This withdrawal of electrons has several important consequences for the ligand and its coordination complexes:

Reduced Basicity: The electron-withdrawing nature of the chlorine atoms decreases the electron density on the nitrogen atoms. This reduction in electron density lowers the basicity of the nitrogen donors, affecting their ability to coordinate to metal ions.

Modified Redox Potentials: By altering the electron density on the bipyridine system, the chlorine substituents can modulate the redox potentials of the metal complexes. researchgate.net An increase in the electron-withdrawing character of the ligand typically leads to a positive shift in the metal's oxidation potential, making it more difficult to oxidize. researchgate.net

Stabilization of Electron-Rich Metals: The electron-accepting nature of the chlorinated ligand can help to stabilize metal centers in low oxidation states by delocalizing electron density from the metal to the ligand via π-backbonding.

Influence on Spectroscopic Properties: The electronic perturbations caused by the chlorine atoms affect the energy levels of the molecular orbitals in the resulting metal complexes. This, in turn, influences their spectroscopic properties, such as the energies of metal-to-ligand charge transfer (MLCT) bands. researchgate.net

The primary electronic impact of the chlorine substituents in this compound is the enhancement of the electron-withdrawing character of the ligand system.

The electronic properties of this compound can be better understood by comparing it to other substituted and unsubstituted bipyridine ligands.

This derivative features two powerful electron-withdrawing nitro groups (-NO₂) at the 4 and 4' positions and N-oxide functionalities. biosynth.combiosynth.com Like the chlorine atoms in this compound, the nitro groups significantly reduce the electron density of the aromatic system. However, the N-oxide groups are coordinating centers, donating electron density from the oxygen atoms rather than the ring nitrogens. This fundamentally changes the coordination mode compared to a standard bipyridine, forming a different type of chelate ring with the metal center.

In 2,2'-Bipyridine (B1663995) N,N'-dioxide, the coordinating atoms are the oxygens of the N-oxide groups. acs.orgacs.org This ligand forms a seven-membered chelate ring with metal ions. Studies comparing its complexation abilities with unsubstituted 2,2'-bipyridine have shown that the binding energy of the N,N'-dioxide ligand to a metal like zinc(II) is slightly lower than that of the parent bipyridine. nih.gov The electronic effect of the N-oxide groups is complex, involving both inductive withdrawal and potential π-donation from the oxygen.

Unsubstituted 2,2'-bipyridine is one of the most widely used chelating ligands in coordination chemistry. nih.govresearchgate.net It consists of two pyridine rings linked at the 2 and 2' positions, allowing the two nitrogen atoms to bind strongly to a single metal center, forming a stable five-membered chelate ring. This chelation results in significantly more stable complexes compared to those with monodentate pyridine ligands. nih.gov Unlike its dichloro-derivative, the unsubstituted bipyridine ligand does not possess strong electron-withdrawing groups, making it a relatively neutral π-acceptor ligand whose electronic properties are readily modified by substitution. wikipedia.orgwikipedia.org

| Ligand | Key Substituents | Primary Electronic Effect of Substituents | Coordinating Atoms |

|---|---|---|---|

| This compound | -Cl at 2,2' positions | Strongly Electron-Withdrawing (Inductive Effect) | Nitrogen |

| 4,4'-Dinitro-2,2'-bipyridine N,N'-dioxide | -NO₂ at 4,4' positions; N-oxides | Very Strongly Electron-Withdrawing | Oxygen |

| 2,2'-Bipyridine N,N'-dioxide | N-oxides | Electron-Withdrawing (Inductive) | Oxygen |

| Unsubstituted 2,2'-Bipyridine | None | Relatively Neutral | Nitrogen |

Comparison with Structurally Similar Bipyridine Derivatives

Formation of Coordination Complexes with Transition Metals

This compound functions as a bidentate ligand, coordinating to transition metal centers through its two nitrogen atoms to form a variety of complexes. The synthesis of these complexes typically involves reacting the ligand with a suitable metal precursor in an appropriate solvent.

For instance, platinum(II) complexes can be prepared by reacting this compound with a metal salt like potassium tetrachloroplatinate(II) (K₂PtCl₄). The reaction is often carried out by refluxing the components in a solvent mixture, such as ethanol (B145695) and water. The resulting complex, dichlorido(2,2′-dichloro-4,4′-bipyridine)platinum(II), features a square-planar geometry around the platinum center, which is common for Pt(II) complexes.

Similarly, this ligand is used to form complexes with other transition metals. Ruthenium(II) complexes containing substituted bipyridine ligands are of great interest due to their potential applications in dye-sensitized solar cells and photochemistry, where the electron-withdrawing groups help to stabilize metal-to-ligand charge transfer states. Palladium(II) complexes with dichlorinated bipyridine ligands have also been synthesized and structurally characterized. researchgate.netiucr.org These complexes demonstrate the versatility of this compound as a building block for creating coordination compounds with tailored electronic and structural properties.

| Transition Metal | Example Complex Type | Potential Application/Significance |

|---|---|---|

| Platinum(II) | [Pt(this compound)Cl₂] | Fundamental coordination chemistry, materials science. researchgate.net |

| Ruthenium(II) | [Ru(this compound)(other ligands)ₓ]ⁿ⁺ | Photochemistry, catalysis, solar cells. |

| Palladium(II) | [Pd(this compound)Cl₂] | Catalysis, materials science. iucr.org |

Ruthenium Complexes of this compound

Ruthenium polypyridyl complexes are among the most extensively investigated transition metal complexes due to their unique combination of chemical stability, rich redox properties, and luminescent excited states. nih.govcore.ac.uk The prototypical complex, Tris(2,2'-bipyridine)ruthenium(II) or [Ru(bpy)₃]²⁺, serves as a benchmark for understanding the photophysical and photochemical properties of this class of compounds. core.ac.uknih.gov Substituting the bipyridine ligand allows for the systematic modification of these properties.

The synthesis of tris-chelated ruthenium(II) complexes typically involves the reaction of a ruthenium precursor, such as RuCl₃·3H₂O, with three equivalents of the desired bidentate ligand. For heteroleptic complexes, where the ligands are not all identical, multi-step procedures are common. uark.edu For instance, a precursor like Ru(bpy)₂Cl₂ can be prepared first and then reacted with a different ligand to form a mixed-ligand complex. uark.edu

Purification of these cationic complexes is often achieved using column chromatography on silica (B1680970) or alumina. uark.edu Once isolated, the identity and purity of the complexes are confirmed through a suite of analytical techniques.

Common Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. In complex molecules, two-dimensional NMR techniques are often necessary for definitive characterization. nih.gov

Mass Spectrometry: Confirms the molecular weight of the complex.

Elemental Analysis: Determines the elemental composition of the synthesized compound.

Absorption and Emission Spectroscopy: Investigates the electronic and photophysical properties of the complexes. uark.edu

The electrochemical and photophysical properties of ruthenium(II) polypyridyl complexes are central to their function as photosensitizers. nih.govacs.org These properties are strongly dependent on the nature of the ligands.

The redox behavior is typically studied using cyclic voltammetry. Ruthenium(II) polypyridyl complexes exhibit a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. rsc.orgnih.gov The potential at which this occurs is sensitive to the electron-donating or electron-withdrawing nature of the substituents on the ligands. Electron-withdrawing groups, such as chloro or carboxylic acid groups, make the ruthenium center more difficult to oxidize, resulting in a shift of the oxidation potential to more positive values. rsc.org Ligand-based reductions are also observed at negative potentials. rsc.org

The photosensitizing capabilities of these complexes arise from their strong absorption in the visible region, which corresponds to a metal-to-ligand charge transfer (MLCT) transition. nih.gov Following excitation, the complex reaches a long-lived triplet excited state that is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in photoinduced electron or energy transfer processes. nih.govnih.gov This makes them excellent candidates for applications in solar energy conversion and photodynamic therapy. nih.govnih.gov

| Complex | Ru(II)/Ru(III) Oxidation Potential (V vs. SCE) | First Ligand Reduction Potential (V vs. SCE) |

|---|---|---|

| [Ru(bpy)₃]²⁺ | +1.29 | -1.31 |

| [Ru(bpy)₂(TPPHZ)]²⁺ | +1.33 | -0.87 |

| [Ru(bpy)₂(DPPZ)]²⁺ | +1.32 | -0.88 |

Table 1. Representative redox potentials for various Ruthenium(II) polypyridyl complexes, demonstrating the influence of ligand structure on electronic properties. Data measured in acetonitrile (B52724) or DMF. researchgate.net

To improve the utility of ruthenium photosensitizers, particularly in biological or catalytic applications, they can be incorporated into nanostructured materials like mesoporous silica nanoparticles (MSNs). researchgate.net These materials can act as delivery vehicles, protecting the complex and facilitating its entry into cells. researchgate.net

Ruthenium complexes can be functionalized and covalently bound to the silica framework or physically adsorbed onto the surface, often through electrostatic interactions. researchgate.net The porous structure of the MSNs allows for the diffusion of substrates to the photosensitizing sites, making them suitable for heterogeneous photocatalysis. This approach has been explored for applications such as live cell staining, where the MSN assists in delivering the ruthenium complex across the cell membrane to interact with DNA. researchgate.net

Platinum(II) Complexes Incorporating this compound Ligands

Platinum(II) complexes, particularly those with square-planar geometry, are of significant interest due to their applications in catalysis, materials science, and medicine. lookchem.comnih.gov The use of bipyridine ligands allows for the formation of stable complexes whose properties are dictated by both the platinum center and the ligand framework.

The synthesis of dichloro(bipyridine)platinum(II) complexes typically involves the reaction of a bipyridine ligand with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). acs.org This reaction leads to the substitution of two chloride ions by the bidentate bipyridine ligand, resulting in a neutral, square-planar complex. The platinum center is coordinated to the two nitrogen atoms of the bipyridine and two chloride ions in a cis configuration.

These complexes serve as versatile precursors for synthesizing other platinum compounds, as the chloride ligands can be substituted by other groups. They are valuable in chemical synthesis, where they can act as catalysts for reactions such as hydrogenation and polymerization. lookchem.com

| Precursor | Ligand | Typical Solvent | Product |

|---|---|---|---|

| K₂[PtCl₄] | 2,2'-Bipyridine | Water, DMSO | [Pt(bpy)Cl₂] |

Table 2. General synthesis scheme for Dichloro(bipyridine)platinum(II) complexes.

The square-planar geometry of Pt(II) complexes facilitates non-covalent interactions, particularly π-π stacking and metal-metal (Pt···Pt) interactions. acs.orgrsc.org These supramolecular interactions are crucial in determining the solid-state structure and the photophysical properties of the materials.

In the solid state, individual complex molecules can stack on top of one another, allowing for the overlap of the π-orbitals of the aromatic bipyridine ligands. If the stacking is close enough, direct Pt···Pt interactions can also occur. acs.org These interactions lead to the formation of new electronic states, such as metal-metal-to-ligand charge transfer (MMLCT) states, which can significantly alter the color and luminescence of the material. acs.org For example, the formation of intermolecular dimers or extended stacks through Pt–Pt interactions can cause a red-shift in the emission spectrum compared to the isolated monomeric complex. rsc.org These properties have led to the development of platinum complexes for applications as chemical sensors and in stimuli-responsive materials. acs.org

Influence of Alkyl Chain Substituents on Packing Structures

The deliberate design of coordination polymers and metal-organic frameworks (MOFs) relies heavily on understanding the intermolecular forces that guide the self-assembly and packing of the crystal structure. In complexes involving 4,4'-bipyridine (B149096) and its derivatives, the introduction of substituents, such as alkyl chains, can significantly influence the resulting supramolecular architecture.

While research directly focused on alkylated this compound complexes is specific, the principles can be extrapolated from studies on related systems. For instance, in various bipyridine-based coordination polymers, alkyl substituents on the ligands are known to enhance the solubility of the resulting complexes in organic solvents. wikipedia.org This modification is crucial for solution-based processing and characterization.

Molybdenum Complexes with Dichloro-Bipyridyl Ligands

Molybdenum complexes featuring bipyridyl ligands are of significant interest, particularly in the context of bio-inspired catalysis and organometallic chemistry. cambridge.org The incorporation of dichloro-bipyridyl ligands tunes the electronic properties of the molybdenum center, which is critical for applications such as oxygen atom transfer (OAT) reactions.

Research has been conducted on complexes like dichloro-dioxido-(4,4′-dimethyl-2,2′-bipyridyl)-molybdenum(VI). cambridge.org This compound, prepared from molybdenum(VI)-dichloride-dioxide and the corresponding substituted bipyridine, serves as a biomimetic model for molybdenum-containing enzymes. cambridge.org The synthesis involves the reaction of MoO₂Cl₂ with the bipyridyl ligand in a solvent like dichloromethane (B109758). cambridge.org

The resulting complexes often exhibit a distorted octahedral geometry around the molybdenum center. cambridge.org X-ray diffraction studies on related structures, such as dichloro-dioxido-(4,4′-dimethyl-2,2′-bipyridyl)-molybdenum(VI), have provided detailed structural parameters. cambridge.org

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| dichloro-dioxido-(4,4′-dimethyl-2,2′-bipyridyl)-molybdenum(VI) | Monoclinic | P2₁/n | a = 12.0225(8) Å, b = 10.3812(9) Å, c = 11.7823(9) Å, β = 103.180(9)° |

The electronic structure of these molybdenum complexes can be further modified by varying the substituents on the bipyridine ligand, which in turn affects their catalytic performance in reactions like olefin epoxidation. nih.gov

Copper(II) Complexes with Bipyridine Ligands

Copper(II) complexes with bipyridine ligands are widely studied for their diverse coordination geometries, magnetic properties, and catalytic activities. The reaction of copper(II) salts with bipyridine or its derivatives typically yields stable complexes where the bipyridine acts as a bidentate chelating ligand. acs.org The resulting structures can range from mononuclear species to extended coordination polymers, influenced by factors such as counter-ions and solvent molecules. ub.edu

A notable application of copper-bipyridine complexes is in catalysis. Specifically, dichloro(2,2′-bipyridine)copper, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), has been identified as an effective precatalyst for the stereospecific polymerization of 1,3-dienes. nih.govnih.govresearchgate.net This catalytic system represents a more sustainable alternative to those based on more toxic metals like cobalt or nickel. nih.gov

The synthesis of the precatalyst, CuCl₂(bipy), is straightforward, involving the reaction of a copper(II) chloride salt with 2,2′-bipyridine in a solvent such as ethanol at room temperature. nih.gov The resulting turquoise microcrystalline solid is the precursor to the active catalytic species. nih.gov

The CuCl₂(bipy)/MAO system has demonstrated high activity and selectivity in the polymerization of various dienes, yielding polymers with specific microstructures. nih.gov

| Monomer | Resulting Polymer Microstructure |

|---|---|

| Butadiene | Predominantly syndiotactic 1,2-polybutadiene |

| Isoprene | Crystalline syndiotactic 3,4-polyisoprene |

| 2,3-dimethyl-1,3-butadiene | Crystalline cis-1,4-poly(2,3-dimethyl-1,3-butadiene) |

| 3-methyl-1,3-pentadiene | Crystalline syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) |

The catalytic activity stems from the ability of the copper center to facilitate the necessary electron transfer and bond activation processes for polymerization. lookchem.com This system is recognized as the first example of a copper-based catalyst applied in stereospecific polymerization, highlighting its potential for further development. nih.govnih.gov

Iridium(III) Complexes with 4,4'-π-Conjugated Bipyridine Ligands

Iridium(III) complexes, particularly those with polypyridyl ligands, are renowned for their rich photophysical and electrochemical properties, making them prime candidates for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. nih.govchemrxiv.org The use of 4,4'-π-conjugated 2,2'-bipyridine ligands, such as this compound and its derivatives, allows for systematic tuning of these properties. nih.govacs.org

The synthesis of these complexes, often formulated as [Ir(C^N)₂(N^N)]⁺ (where C^N is a cyclometalating ligand and N^N is the bipyridine ligand), typically starts from a dichloro-bridged iridium dimer, [Ir(C^N)₂(μ-Cl)]₂. This precursor reacts with the desired 4,4'-π-conjugated bipyridine ligand to form the final cationic complex. nih.govacs.org

The electronic properties of these iridium complexes are heavily influenced by the nature of the bipyridine ligand. The Highest Occupied Molecular Orbital (HOMO) is often localized on both the iridium metal center and the cyclometalating ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the π-system of the bipyridine ancillary ligand. nih.gov Extending the π-conjugation on the bipyridine ligand can significantly alter the energy levels of these orbitals. acs.org

The absorption spectra of these complexes typically show intense ligand-centered (¹π,π*) transitions in the UV region and weaker metal-to-ligand charge transfer (¹MLCT) bands at lower energies. nih.govacs.org Many of these complexes are phosphorescent, though some are non-emissive at room temperature due to competing non-radiative decay pathways. nih.gov However, at low temperatures (e.g., 77 K), phosphorescence is often observed. nih.gov

| Complex | Absorption λmax (nm) | Emission | Two-Photon Absorption Cross-Section (GM) |

|---|---|---|---|

| Ir(III) complexes with various 4,4'-π-conjugated bipyridines | 350-700 | Non-emissive at room temp; some phosphoresce in near-IR at 77 K | 45-186 (fs case); 300-1000 (ps case) |

Computational studies using Density Functional Theory (DFT) are instrumental in understanding the electronic transitions and predicting the photophysical behavior of these complexes. nih.gov The results indicate that the absorption bands arise from a mix of intraligand charge transfer, metal-to-ligand charge transfer (MLCT), and ligand-to-ligand charge transfer (LLCT) transitions. nih.govacs.org

Chelate Ligand Properties and Metal Ion Complexation

2,2'-Bipyridine and its derivatives are archetypal chelating ligands in coordination chemistry. researchgate.net The two nitrogen atoms are positioned to form a stable five-membered ring with a metal ion, a phenomenon known as chelation. wikipedia.org This chelate effect results in coordination complexes with significantly enhanced stability compared to those formed with analogous monodentate ligands like pyridine. nih.gov

The introduction of substituents onto the bipyridine scaffold is a powerful strategy for tuning its properties and, consequently, the properties of the resulting metal complexes. Electron-withdrawing groups, such as the chloro groups in this compound, have a profound impact. They decrease the electron density on the pyridine rings, which in turn affects the ligand's sigma-donating and pi-accepting capabilities.

This electronic modification influences several aspects of the metal complex:

Redox Potentials: Electron-withdrawing groups make the ligand harder to oxidize and easier to reduce. This stabilization of the ligand's LUMO can lower the reduction potential of the complex. tarc.edu.my In ruthenium complexes, for example, electron-withdrawing substituents on the bipyridine ligands are known to stabilize the HOMO and LUMO energy levels. tarc.edu.myresearchgate.net

Spectroscopic Properties: The energies of MLCT transitions are directly related to the energy gap between the metal-based HOMO and the ligand-based LUMO. Electron-withdrawing groups stabilize the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. researchgate.netacs.org

Bonding and Stability: While the chelate effect provides inherent stability, the electron-withdrawing nature of the chloro groups can weaken the sigma-donation from the nitrogen atoms to the metal center. However, it can also enhance the pi-acceptor character of the ligand, strengthening the back-bonding from the metal to the ligand, particularly with electron-rich metals.

Spectroscopic and Structural Characterization of 2,2 Dichloro 4,4 Bipyridine Complexes

Advanced Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular and electronic structure of coordination compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Time-Resolved Emission Spectroscopy each offer a unique window into the properties of 2,2'-Dichloro-4,4'-bipyridine complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of molecules in solution. For diamagnetic complexes of this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Upon coordination to a metal center, the chemical shifts of the bipyridine ligand's protons are altered. Generally, coordination to a metal ion causes a downfield shift in the ¹H NMR signals of the pyridine (B92270) ring protons due to the deshielding effect of the metal center. nih.gov The magnitude of this "coordination shift" can provide information about the metal-ligand bond. For instance, in platinum(II) and palladium(II) complexes with various substituted 2,2'-bipyridine (B1663995) ligands, the proton signals, particularly those adjacent to the nitrogen atoms, are significantly shifted to higher frequencies (downfield). nih.gov

| Complex | Technique | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| [Ru(pynp)(bpy)(CO)₂]²⁺ (Analogue) | ¹H NMR | Acetone-d₆ | 9.64-7.50 (m, Ar-H) |

| [Ru(pynp)(bpy)(CO)₂]²⁺ (Analogue) | ¹³C NMR | Acetone-d₆ | 193.12, 192.20 (CO), 161.36-122.99 (Ar-C) |

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules and is particularly useful for identifying the coordination of ligands to a metal ion. When this compound coordinates to a metal, changes in the vibrational modes of the pyridine rings are observed. researchgate.net The most significant changes typically occur in the regions of C=N and C=C ring stretching vibrations (around 1600-1400 cm⁻¹) and C-H out-of-plane deformations. researchgate.net For example, in an iron(III) complex containing 2,2'-bipyridine, the free ligand bands at 1414, 1452, and 1578 cm⁻¹ shift to higher frequencies upon coordination. researchgate.net

In complexes containing other ligands, such as carbonyl groups, IR spectroscopy is invaluable for studying their bonding. For example, dicarbonylruthenium(II) complexes containing bipyridine analogues exhibit two strong ν(CO) stretching bands in the 2100–2040 cm⁻¹ region. nih.gov The position of these bands is sensitive to the electron density on the metal center, which is influenced by the other ligands in the coordination sphere. nih.gov

| Complex | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| [Ru(pynp)(bpy)(CO)₂]²⁺ (Analogue) | ν(CO) | 2097 |

| ν(CO) | 2045 | |

| [Ru(pynp)(phen)(CO)₂]²⁺ (Analogue) | ν(CO) | 2097 |

| ν(CO) | 2044 |

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Complexes of 2,2'-bipyridine and its derivatives are known for their characteristic electronic spectra, which often feature intense bands in the UV and visible regions. These absorptions can be broadly categorized into ligand-centered (π→π*) transitions and charge-transfer transitions.

Metal-to-Ligand Charge Transfer (MLCT) bands are particularly important in transition metal complexes with diimine ligands like 2,2'-bipyridine. These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital. For complexes of 4,4'-dimethyl-2,2'-bipyridine (B75555) with Co(II), Ni(II), Zn(II), and Cu(II), typical MLCT absorption bands are observed between 301 and 306 nm. nih.gov Platinum(II) complexes containing 2,2'-bipyridine and aromatic thiolate ligands also exhibit absorption in the visible region, which is assigned to a charge transfer-to-diimine transition. rsc.org The energy of these MLCT bands is sensitive to the nature of the metal, the other ligands, and the solvent.

| Complex | Solvent | λmax (nm) (Transition) |

|---|---|---|

| [Co(dmbpy)₂(dca)₂]·CH₃OH (Analogue) | Not Specified | 301 (MLCT) |

| [Ni(dmbpy)₂(dca)₂]·CH₃OH (Analogue) | Not Specified | 306 (MLCT) |

| [Zn(dmbpy)₂(dca)₂] (Analogue) | Not Specified | 303 (MLCT) |

Many transition metal complexes with bipyridine ligands are luminescent, and time-resolved emission spectroscopy is used to study the dynamics of their excited states. Following excitation, typically into an MLCT band, the complex can relax to a lower energy excited state from which it emits a photon. The lifetime of this emission is a key characteristic of the complex.

Ruthenium(II) and Iridium(III) complexes are particularly well-known for their emissive properties. For example, a ruthenium(II) complex with a modified bipyridine ligand, 4,4′-di-ethylaminomethyl-2,2′-bipyridine, displays pH-dependent emission lifetimes, with the protonated and unprotonated forms having lifetimes of 235 ns and 380 ns, respectively. nih.gov The long lifetimes of these complexes make them suitable for various applications, including sensing. nih.gov Some rhodium(III) and iridium(III) complexes can exhibit exceptionally long emission lifetimes, on the order of microseconds. nih.gov The lifetime and quantum yield of emission are highly dependent on the structure of the complex, including the specific bipyridine ligand and the metal center, as these factors influence the rates of radiative and non-radiative decay pathways. nsf.gov

| Complex | Conditions | Emission Lifetime (τ) |

|---|---|---|

| [Ru(deabpy)(bpy)₂]²⁺ (protonated, Analogue) | Aqueous solution, low pH | 235 ns |

| [Ru(deabpy)(bpy)₂]²⁺ (unprotonated, Analogue) | Aqueous solution, high pH | 380 ns |

| Fe(II) Macrocyclic Complex (Analogue) | Not Specified | 1.25 ns (MLCT) |

X-ray Crystallography and Structural Elucidation

The crystal structure of a coordination complex is described by its unit cell, which is defined by the crystal system, and the symmetry operations within the unit cell, which are defined by the space group. Complexes of 2,2'-bipyridine and its derivatives have been found to crystallize in various crystal systems.

For example, the iron(III) complex [Fe(bipy)Cl₄][bipy·H] crystallizes in the orthorhombic crystal system with the space group Pna2₁. researchgate.net In contrast, a related complex with 5,5′-dimethyl-2,2′-bipyridine, [Fe(dmbipy)₂Cl₂][FeCl₄], crystallizes in the triclinic system with the space group P-1. researchgate.net Another iron(II) complex, [Fe(NO)₂(bipy)], also adopts a triclinic system with the P-1 space group. nih.gov Ruthenium(II) complexes with halogen-substituted salicylates and 2,2'-bipyridine have been shown to crystallize in monoclinic (P2₁/c) and triclinic (P-1) systems depending on the specific salicylate (B1505791) ligand. mdpi.com This variation highlights how subtle changes in ligand structure can influence the packing of molecules in the solid state, leading to different crystal systems and space groups.

| Complex | Crystal System | Space Group |

|---|---|---|

| [Fe(bipy)Cl₄][bipy·H] | Orthorhombic | Pna2₁ |

| [Fe(dmbipy)₂Cl₂][FeCl₄] | Triclinic | P-1 |

| [Fe(NO)₂(bipy)] | Triclinic | P-1 |

| [Ru(bipy)₂(5-Cl-Sal)]·1.55H₂O | Monoclinic | P2₁/c |

Intermolecular Interactions and Supramolecular Assembly

Halogen-π interactions are non-covalent bonds that occur between a halogen atom in one molecule and the electron-rich π-system of an aromatic ring in another. vu.nlnih.gov This interaction is primarily driven by dispersion forces and can be significantly attractive, with calculated interaction energies comparable to other important non-covalent forces. nih.gov Two primary geometries are observed for these interactions: a "face-on" approach, where the halogen is positioned over the center of the aromatic ring, and an "edge-on" approach, where the halogen interacts with the atoms or bonds at the periphery of the ring. nih.gov While the chlorine substituents on this compound make it a potential candidate for forming such bonds, specific studies detailing these interactions for its complexes were not prominently featured in the surveyed literature.

A dominant feature in the crystal structures of bipyridine complexes is the π–π stacking of the aromatic rings. These interactions play a significant role in the organization and stabilization of the crystal lattice. researchgate.net In many complexes, the planar bipyridine ligands of adjacent molecules arrange in a head-to-tail fashion. researchgate.net The strength of these stacking interactions can be influenced by the metal ion, with studies on related dicyanobipyridine complexes showing that interactions are strongest for platinum and weakest for nickel, a trend attributed to the greater dispersion contributions of the heavier elements. nih.gov

Experimental studies on platinum complexes containing substituted bipyridine ligands provide concrete examples of these structural motifs. In one such complex, the flat molecules form stacks with a distance of 3.400 Å between the planes of consecutive, rotated molecules. researchgate.net Another study on a dichloro(2,2'-bipyridine)platinum(II) complex revealed that intermolecular stacking is highly sensitive to temperature, with the distance between platinum atoms in the stack contracting significantly upon cooling. caltech.edu

| Complex Type | Interaction | Distance (Å) | Temperature (K) | Reference |

|---|---|---|---|---|

| Dichloro(4,4′-diisopropoxyester-2,2′-bipyridine)platinum(II) | Interplanar stacking | 3.400 | Not Specified | researchgate.net |

| Dichloro(2,2'-bipyridine)platinum(II) | Platinum-Platinum | 3.449 | 294 | caltech.edu |

| 3.370 | 20 | caltech.edu |

Pseudo-Polymorphism and Solvation Effects

Pseudo-polymorphism describes the phenomenon where different crystal structures of the same compound are formed due to the incorporation of solvent molecules into the crystal lattice. youtube.com These different forms, known as solvates or pseudo-polymorphs, can exhibit dramatically different supramolecular structures and physical properties.

A notable example is seen in a dichloro(4,4′-diisopropoxyester-2,2′-bipyridine)platinum(II) complex, which crystallizes into two distinct forms depending on the solvent system used. researchgate.net Crystallization from an ethanol (B145695)/hexane mixture yields an orange, non-solvated form. In contrast, crystallization from dichloromethane (B109758) results in yellow crystals that are a solvated pseudo-polymorph, incorporating dichloromethane into the lattice. researchgate.net The inclusion of the solvent molecules leads to a profound change in the crystal packing. The non-solvated form packs as dimers with two different platinum-platinum distances, whereas the solvated form assembles into infinite chains with alternating metal-metal contacts. researchgate.net

| Crystal Form | Solvent of Crystallization | Supramolecular Structure | Pt···Pt Distances (Å) |

|---|---|---|---|

| Non-solvated | Ethanol/Hexane | Dimers | 3.478 and 5.186 |

| Solvated (C₁₈H₂₀N₂O₄PtCl₂ · 1.5 CH₂Cl₂) | Dichloromethane | Infinite Chains | 3.431 and 3.501 (alternating) |

Theoretical and Computational Studies

To complement experimental data, theoretical and computational methods are indispensable tools for gaining deeper insight into the molecular and electronic structures of this compound complexes.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful method for studying organometallic complexes containing bipyridine ligands. nih.gov DFT calculations are widely used to determine the molecular and electronic structures of these complexes in their ground and excited states. nih.govresearchgate.net By comparing the results with experimental structural and spectroscopic data, the computational approach can be validated, providing a reliable framework for understanding the system. nih.gov

Applications of DFT include establishing the oxidation level of the bipyridine ligand, which can vary from neutral to a radical monoanion or a diamagnetic dianion. nih.gov Furthermore, DFT calculations are employed to quantify the strength of non-covalent interactions, such as π-π stacking. For instance, calculations on stacked bipyridine complexes of nickel, palladium, and platinum have determined interaction energies, revealing that these forces can be remarkably strong, exceeding those typically found between organic aromatic molecules. nih.gov These studies also show that the strength of the interaction increases with a larger stacking overlap area. nih.gov

Time-Dependent DFT Analysis of Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited states of molecules and predicting their spectroscopic properties. acs.orgacs.org This approach is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-visible spectra. acs.org

In the study of metal-bipyridine complexes, TD-DFT calculations have been successfully used to reproduce experimental absorption spectra, accurately predicting the wavelengths of intense metal-to-ligand charge transfer (MLCT) bands. acs.org The method can also provide insights into the nature of these transitions by analyzing the molecular orbitals involved. acs.org For example, in ruthenium-bipyridine complexes, TD-DFT has been used to identify and characterize transitions to different bipyridine ligands within the same molecule. acs.org The reliability of TD-DFT allows for the detailed investigation of photophysical properties, making it a crucial tool in the design of complexes for applications such as organic light-emitting diodes (OLEDs). rsc.org

Electrochemical and Photophysical Properties of 2,2 Dichloro 4,4 Bipyridine Systems

Redox Behavior of 2,2'-Dichloro-4,4'-bipyridine Complexes

The redox behavior of transition metal complexes is critical to their application in areas such as electrocatalysis and sensing. For complexes of this compound, the electron-withdrawing nature of the chloro substituents is anticipated to have a profound effect on the potentials at which the metal center and the ligand undergo oxidation and reduction. In general, substituent groups on pyridine (B92270) ligands can strongly influence the electrochemical properties of their metal complexes. rsc.org

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of chemical species. In the context of bipyridine complexes, CV experiments reveal the potentials for both metal- and ligand-centered electron transfer events. wikipedia.orgiieta.org For complexes containing the this compound ligand, CV would be employed to determine the formal potentials for processes such as the M(II)/M(III) oxidation and the successive reductions of the bipyridine ligand.

The electron-withdrawing chloro groups are expected to make the complex more difficult to oxidize and easier to reduce. This translates to an anodic (positive) shift in the metal-centered oxidation potential and a cathodic (less negative) shift in the ligand-centered reduction potentials when compared to complexes with unsubstituted bipyridine. This trend is observed in related systems where electron-withdrawing substituents increase the oxidation potential of the corresponding complex. rsc.org Studies on various substituted polypyridine Fe(II) complexes, for instance, show that substituents ranging from electron-donating to electron-withdrawing alter the redox potentials. researchgate.netnih.gov

Table 1: Representative Cyclic Voltammetry Data Specific experimental data for this compound complexes were not available in the search results. The table structure is provided for illustrative purposes.

| Complex | Redox Couple | E1/2 (V vs. ref) | Solvent/Electrolyte | Scan Rate (mV/s) |

|---|---|---|---|---|

| [M(2,2'-dichloro-4,4'-bpy)n]x+ | M(II)/M(III) | Data not available | Data not available | Data not available |

| [M(2,2'-dichloro-4,4'-bpy)n]x+ | bpy/bpy•- | Data not available | Data not available | Data not available |

| [M(2,2'-dichloro-4,4'-bpy)n]x+ | bpy•-/bpy2- | Data not available | Data not available | Data not available |

Convolutive Voltammetry and Digital Simulation Methods

To further elucidate complex electrochemical reaction mechanisms, convolutive voltammetry and digital simulation are powerful tools. iieta.org These methods can analyze CV data to extract kinetic parameters and verify proposed reaction pathways. Digital simulation, for example, involves creating a theoretical cyclic voltammogram based on a proposed mechanism and set of parameters, which is then compared to the experimental data for validation. iieta.org While these techniques have been applied to charge transfer complexes of the isomeric 4,4'-bipyridine (B149096), specific studies employing these methods on this compound systems are not detailed in the available literature. iieta.org

Metal-Centered and Ligand-Centered Electrochemical Reactions

Transition metal complexes of bipyridine ligands are known to be electroactive, often displaying reversible, one-electron reactions that can be either metal-centered or ligand-centered. wikipedia.orgiieta.org

Metal-Centered Reactions: These involve the change in the oxidation state of the central metal ion (e.g., Ru²⁺/Ru³⁺). The potential of this process is sensitive to the electron density at the metal, which is modulated by the donating or withdrawing nature of the ligands. For this compound, the inductive effect of the chlorine atoms would decrease electron density on the metal, making oxidation more difficult (a more positive potential) compared to an unsubstituted bipyridine complex.

Ligand-Centered Reactions: These involve the addition of electrons to the π* orbitals of the bipyridine ligand, typically occurring at negative potentials. The presence of electron-withdrawing groups like chlorine stabilizes these π* orbitals, making the ligand easier to reduce. Therefore, the reduction potentials for complexes of this compound are expected to be less negative than those for analogous complexes with unsubstituted bipyridine.

Photophysical Investigations of Ligand and Complexes

The photophysical properties of bipyridine complexes, such as their ability to absorb and emit light, are central to their use in applications like solar energy conversion and bio-imaging. aau.edu.et These properties are dictated by the nature of their electronic excited states. The transitions in many transition metal bipyridine complexes are attributed to metal-to-ligand charge transfer (MLCT). wikipedia.org

Quantum Yield Determination

The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For transition metal complexes, this value is highly dependent on the ligand environment and the central metal ion. rsc.org The determination of quantum yields can be performed using absolute methods, such as with an integrating sphere, or relative methods using a well-characterized standard. bjraylight.com

While the free 2,2'-bipyridine (B1663995) ligand itself is known to have a low quantum yield, its coordination to metal centers can lead to complexes with significant luminescence. aau.edu.et However, the specific design of the ligand is crucial; for instance, certain modifications to bipyridine derivatives in terbium complexes have been shown to lead to near-zero quantum yields due to efficient quenching pathways. rsc.org For complexes of this compound, the heavy-atom effect of chlorine could potentially influence intersystem crossing rates, but specific quantum yield data for these systems are not available.

Table 2: Photophysical Data - Quantum Yields Specific experimental data for this compound complexes were not available in the search results. The table structure is provided for illustrative purposes.

| Complex | Emission Type | Quantum Yield (Φ) | Solvent | Temperature (K) |

|---|---|---|---|---|

| [M(2,2'-dichloro-4,4'-bpy)n]x+ | Fluorescence/Phosphorescence | Data not available | Data not available | Data not available |

Excited-State Lifetimes and Decay Pathways

The excited-state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. It is a critical parameter for photochemical and photophysical applications, as longer lifetimes can allow more time for desired bimolecular reactions to occur. This property is typically measured using time-resolved spectroscopy techniques. researchgate.net

The decay from the excited state can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways (internal conversion, intersystem crossing). For many ruthenium(II) and iron(II) bipyridine complexes, the initially populated singlet excited state rapidly undergoes intersystem crossing to a longer-lived triplet state. researchgate.netacs.org The lifetime of this excited state is sensitive to the complex's structure and environment. For example, the excited-state dynamics of Rhenium-bipyridine complexes have been shown to be influenced by solvent relaxation, which affects the decay kinetics. researchgate.net While extensive data exists for complexes like cis-dicyanobis(2,2'-bipyridine)ruthenium(II), specific lifetime measurements for this compound systems have not been reported in the searched literature. acs.org

Table 3: Photophysical Data - Excited-State Lifetimes Specific experimental data for this compound complexes were not available in the search results. The table structure is provided for illustrative purposes.

| Complex | Excited State | Lifetime (τ) | Solvent | Temperature (K) |

|---|---|---|---|---|

| [M(2,2'-dichloro-4,4'-bpy)n]x+ | 3MLCT | Data not available | Data not available | Data not available |

Metal-to-Ligand Charge Transfer (MLCT) States

Metal-to-Ligand Charge Transfer (MLCT) is a critical photophysical process in transition metal complexes containing diimine ligands like 2,2'-bipyridine. wikipedia.org This electronic transition involves the excitation of an electron from a metal-centered d-orbital to a vacant π* orbital of the ligand. wikipedia.orgnih.gov In complexes featuring this compound, the nature of this MLCT state is significantly influenced by the electronic properties of the chloro substituents.

The chlorine atoms act as electron-withdrawing groups, which lower the energy of the π* orbitals of the bipyridine ligand. frontiersin.org Consequently, the energy gap between the metal's d-orbitals and the ligand's π* orbitals is altered. This stabilization of the acceptor orbital generally leads to a shift in the energy of the MLCT absorption band. The energy of the MLCT absorption maximum (hν_max) has been shown to vary in proportion to the difference between the metal's oxidation potential and the ligand's reduction potential. wayne.edu For instance, in ruthenium(II) polypyridine complexes, modifications to the bipyridine ligand directly influence the MLCT state, which is often the lowest energy excited state accessible through an optically allowed transition. nih.govnih.gov The introduction of electron-withdrawing groups like halogens typically makes the oxidation of the metal center more difficult, affecting the resulting MLCT energy. rsc.org

Two-Photon Absorption Studies

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This property is of significant interest for applications in bio-imaging, microfabrication, and photodynamic therapy. nih.gov The efficiency of TPA is highly dependent on the molecular structure, particularly the π-conjugation length and the presence of intramolecular charge transfer. nih.gov

While extensive research has been conducted on the TPA properties of various ruthenium-bipyridine complexes, specific two-photon absorption studies focusing on this compound are not prominently available in the reviewed literature. nih.govrsc.org However, studies on related systems demonstrate that both the ligand's electronic structure and inter-ligand interactions within a complex play a decisive role in the TPA response. nih.gov For instance, in multipolar ruthenium complexes, charge transfer transitions, including MLCT and intraligand charge transfer (ILCT), are key to the observed TPA bands. nih.gov The introduction of π-extended ligands on bipyridine cores has been shown to strongly enhance TPA cross-section values. nih.gov It is therefore plausible that the electron-withdrawing nature of the chloro-substituents in this compound would modulate the charge transfer characteristics of its complexes, thereby influencing any potential TPA activity.

Influence of Substituents on Electrochemical and Photophysical Characteristics

The substituents on a bipyridine ligand are powerful tools for tuning the electrochemical and photophysical properties of both the free ligand and its metal complexes. frontiersin.org The two chlorine atoms on the this compound framework exert a significant inductive electron-withdrawing effect.

From an electrochemical perspective, electron-withdrawing substituents make the ligand a better π-acceptor. This has two primary consequences for its metal complexes:

Oxidation Potential: The increased π-acceptor character of the ligand withdraws electron density from the metal center. This stabilization makes it more difficult to remove an electron from the metal, resulting in a positive shift (anodic shift) of the metal-centered oxidation potential (e.g., Ru(II)/Ru(III)). frontiersin.orgrsc.org

Reduction Potential: The electron-withdrawing groups lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO). This makes it easier to add an electron to the ligand, causing the ligand-based reduction potentials to shift to more positive (less negative) values. frontiersin.org

These trends are evident when comparing ruthenium complexes with bipyridine ligands bearing different substituents.

| Complex | Substituent Type | Ru(II/III) Oxidation Potential (V vs. FcH) | General Trend |

|---|---|---|---|

| Tris(4,4′-diamino-2,2′-bipyridine)ruthenium | Electron-Donating (-NH₂) | -0.56 | Easier to oxidize |

| Tris(4,4′-dimethyl-2,2′-bipyridine)ruthenium | Electron-Donating (-CH₃) | -0.18 | Easier to oxidize |

| Tris(2,2′-bipyridine)ruthenium | Unsubstituted | 0.00 | Reference |

| Tris(4,4′-dinitro-2,2′-bipyridine)ruthenium | Electron-Withdrawing (-NO₂) | +0.60 | Harder to oxidize |

Data adapted from cyclic voltammetry experiments on various substituted Ru(II)-polypyridine complexes. nih.gov The chloro-substituent, being electron-withdrawing, would follow the trend shown by the dinitro-substituted complex, making the metal center harder to oxidize.

Photophysically, these electronic modifications alter the absorption and emission spectra. Because the MLCT energy is dependent on the energy gap between the metal and ligand orbitals, the stabilization of the bipyridine's π* LUMO by the chloro groups typically results in a blue shift of the MLCT absorption and emission bands to higher energies (shorter wavelengths). mdpi.com This is a general trend observed where increasing the electron-withdrawing character of the ligand increases the energy of the MLCT transition. Conversely, electron-donating groups tend to cause a red-shift to lower energies (longer wavelengths). nih.gov The heavy-atom effect of chlorine can also influence photophysical properties by promoting intersystem crossing, which may lead to a decrease in fluorescence quantum yield and an increase in singlet oxygen quantum yield in some systems. nih.gov

Applications of 2,2 Dichloro 4,4 Bipyridine in Catalysis

Catalytic Activity in Organic Transformations

Complexes incorporating 2,2'-Dichloro-4,4'-bipyridine have demonstrated utility in a range of organic reactions, from inhibition of cellular growth to the formation of essential chemical bonds.

Rhenium(I) tricarbonyl complexes containing diimine ligands, such as derivatives of 2,2'-bipyridine (B1663995), have been extensively investigated for their potential as anticancer agents. nih.govmdpi.com These studies, in essence, are inhibition studies that evaluate the capacity of these complexes to hinder the growth of cancer cells. A series of fac-[Re(CO)₃(NN)(OH₂)]⁺ complexes, where NN represents various substituted 2,2'-bipyridine ligands, have been synthesized and tested against cancer cell lines. nih.gov

These complexes are of interest because they share some characteristics with platinum-based drugs, such as the ability to bind covalently to DNA nucleobases. nih.gov The ligand substitution kinetics for these rhenium(I) tricarbonyl complexes are also comparable to those of platinum anticancer drugs. nih.gov

Research has shown that the antiproliferative activity of these complexes is a key attribute. For instance, several rhenium(I) tricarbonyl aqua complexes exhibited 50% growth inhibitory concentration (IC₅₀) values below 20 μM in HeLa cells. nih.gov The mechanism of action for some of these complexes involves inducing cytoplasmic vacuolization of a lysosomal nature, leading to a novel mode of cell death that is distinct from canonical pathways like apoptosis or necrosis. nih.gov The lipophilicity and neutrality of the compounds, influenced by the bipyridine ligand, are generally associated with higher potency. mdpi.com

| Complex (NN Ligand) | IC₅₀ (μM) |

|---|---|

| 2,2′-bipyridine | < 20 |

| 4,4′-dimethyl-2,2′-bipyridine | < 20 |

| 4,4′-dimethoxy-2,2′-bipyridine | < 20 |

| dimethyl 2,2′-bipyridine-4,4′-dicarboxylate | > 20 |

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental in organic synthesis. Complexes of this compound have been employed as catalysts in these crucial transformations.

A notable example is the use of dichloro(2,2′-bipyridine)copper in conjunction with methylaluminoxane (B55162) (MAO) for the polymerization of 1,3-dienes, a process that involves the formation of numerous C-C bonds. nih.govnih.gov This catalytic system has been shown to be active in the polymerization of butadiene, isoprene, and other 1,3-dienes, yielding polymers with high stereospecificity. nih.govnih.gov For instance, the polymerization of butadiene predominantly produces syndiotactic 1,2-polybutadiene. nih.govnih.gov This copper-based system is significant as it represents a more sustainable alternative to commonly used catalysts based on cobalt and nickel. nih.govnih.gov